molecular formula C8H4F2N2 B1625732 1,4-Difluorophthalazine CAS No. 57542-42-4

1,4-Difluorophthalazine

Cat. No.: B1625732
CAS No.: 57542-42-4
M. Wt: 166.13 g/mol
InChI Key: UCIZVQUARONJGJ-UHFFFAOYSA-N
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Description

1,4-Difluorophthalazine is a heterocyclic compound with the molecular formula C8H4F2N2. It is known for its unique structure, which includes two fluorine atoms attached to a phthalazine ring.

Preparation Methods

1,4-Difluorophthalazine can be synthesized through several synthetic routes. One common method involves the reaction of phthalazine with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective introduction of fluorine atoms at the 1 and 4 positions on the phthalazine ring .

In industrial production, large-scale synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced fluorinating agents and catalysts can further enhance the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

1,4-Difluorophthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phthalazine ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form phthalazine-1,4-dione derivatives.

    Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of functionalized phthalazine derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

1,4-Difluorophthalazine can be compared with other similar compounds, such as:

    1,4-Dichlorophthalazine: This compound has chlorine atoms instead of fluorine atoms on the phthalazine ring.

    Phthalazine-1,4-dione: This compound is an oxidized derivative of phthalazine.

Properties

IUPAC Name

1,4-difluorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIZVQUARONJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476413
Record name 1,4-DIFLUOROPHTHALAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57542-42-4
Record name 1,4-DIFLUOROPHTHALAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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